LY303511 hydrochloride

Übersicht

Beschreibung

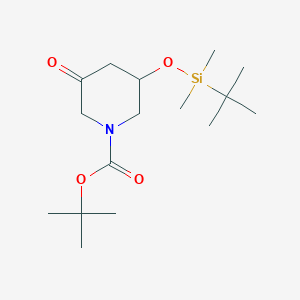

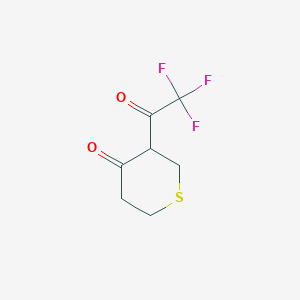

LY303511 hydrochloride is a structural analogue of LY294002 . It has the molecular formula C19H19ClN2O2 . It does not inhibit PI3K , but it has been found to enhance TRAIL sensitivity of SHEP-1 neuroblastoma cells . It also reversibly blocks K+ currents in MIN6 insulinoma cells .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a piperazine ring and a chromen-4-one group . The InChI code for this compound isInChI=1S/C19H18N2O2.ClH/c22-17-13-18 (21-11-9-20-10-12-21)23-19-15 (7-4-8-16 (17)19)14-5-2-1-3-6-14;/h1-8,13,20H,9-12H2;1H . Chemical Reactions Analysis

LY303511 has been shown to enhance TRAIL-induced apoptosis in tumor cells by enhancing DR5 oligomerization, DISC assembly, and mitochondrial permeabilization . It has also been found to sensitize tumor cells to vincristine-induced apoptosis, independent of the PI3K/Akt pathway .Physical And Chemical Properties Analysis

This compound has a molecular weight of 342.8 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of this compound are both 342.1135055 g/mol . The topological polar surface area is 41.6 Ų .Wissenschaftliche Forschungsanwendungen

Protein Kinase C(beta) (PKC(beta)) Inhibition in Diabetic Complications : Engel et al. (2000) investigated LY333531, a close relative of LY303511 hydrochloride, as a potent PKC(beta) inhibitor for treating diabetic complications. They found that the hydrochloride salt form of LY333531 showed distinct physical properties, influencing its solubility and bioavailability, which are critical in the development of pharmaceuticals for clinical evaluation (Engel et al., 2000).

Inhibition of BET Bromodomains : Dittmann et al. (2014) discovered that LY303511, along with LY294002, can inhibit the BET bromodomain proteins BRD2, BRD3, and BRD4. These proteins are structurally unrelated to PI3K, indicating that LY303511 has broader biological effects than previously thought (Dittmann et al., 2014).

Antiproliferative Effects Against Oral Cancer Cells : Tang et al. (2019) studied LY303511's potential in treating oral cancer. They found that LY303511 could induce apoptosis in oral cancer cells through the generation of reactive oxygen species, while having minimal impact on normal oral cells. This study suggests its use as a targeted therapy for oral cancer (Tang et al., 2019).

Sensitization to TRAIL-Induced Apoptosis in Cancer Cells : Tucker-Kellogg et al. (2012) demonstrated that LY303511 can induce production of ROS and sensitize cancer cells to TRAIL-induced apoptosis. Their study used Bayesian networks to model the complex interactions and pathways influenced by LY303511, providing insights into its mechanism of action in cancer therapy (Tucker-Kellogg et al., 2012).

Impact on Calcium Signaling Mediated by GPCRs : Kotova et al. (2020) found that LY303511 affects calcium signaling initiated by GPCR agonists, which is a crucial pathway in many cellular functions. Their findings suggest that LY303511 has off-target effects that could influence the activity of aminergic GPCRs, highlighting the need for caution in its use in PI3K-related studies (Kotova et al., 2020).

Wirkmechanismus

Target of Action

LY303511 hydrochloride is a structural analogue of LY294002 . It primarily targets TRAIL receptors (DR4 and DR5) on tumor cells . These receptors are known to play a crucial role in inducing apoptosis in tumor cells .

Mode of Action

This compound enhances the sensitivity of tumor cells to TRAIL-induced apoptosis . It does this by enhancing DR5 oligomerization , DISC assembly , and mitochondrial permeabilization .

Biochemical Pathways

The compound affects several biochemical pathways. It enhances TRAIL signaling, leading to enhanced DNA fragmentation and activation of caspases 2, 3, 8, and 9 . This increase in TRAIL sensitivity involves mitochondrial membrane permeabilization, resulting in the egress of cytochrome c and activation of caspase 9 . The compound also has the ability to downregulate cFLIPS and oligomerize DR5, thus facilitating the signaling of the death initiating signaling complex .

Pharmacokinetics

It is known that the compound can reversibly block k+ currents in min6 insulinoma cells , which may have implications for its bioavailability and distribution within the body.

Result of Action

The action of this compound results in a significant amplification of TRAIL-induced apoptosis in tumor cells . This is evidenced by enhanced DNA fragmentation, activation of various caspases, and a reduction in tumor colony formation . The compound’s action also results in the processing/activation of caspase 8 and cleavage of its substrate, the BH3 protein Bid .

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For instance, the presence of TRAIL receptors on the surface of tumor cells can enhance the compound’s ability to induce apoptosis . .

Eigenschaften

IUPAC Name |

8-phenyl-2-piperazin-1-ylchromen-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2.ClH/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14;/h1-8,13,20H,9-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVSIVYHHKLHPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3115039.png)

![(2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B3115048.png)

![(1S,2S,5S)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B3115052.png)

![[3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B3115068.png)

![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115081.png)

![(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115087.png)

![ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B3115091.png)